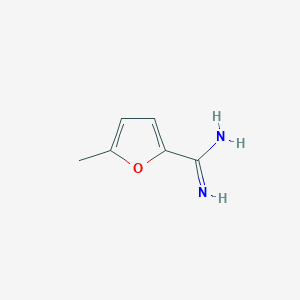

5-Methylfuran-2-carboximidamide

Overview

Description

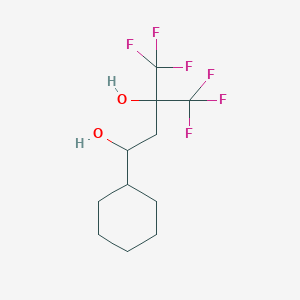

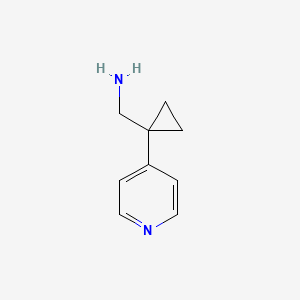

5-Methylfuran-2-carboximidamide is a chemical compound with the molecular formula C6H8N2O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 5-Methylfuran-2-carboximidamide involves the reaction of 5-methylfuran-2-carbonitrile with sodium methylate in methanol at 30°C for 3 hours. Following this, ammonium chloride is slowly added to the resulting solution and the mixture is stirred at 30°C for 37 hours .Molecular Structure Analysis

The molecular structure of 5-Methylfuran-2-carboximidamide is represented by the InChI code: 1S/C6H8N2O.ClH/c1-4-2-3-5(9-4)6(7)8;/h2-3H,1H3,(H3,7,8);1H .Physical And Chemical Properties Analysis

5-Methylfuran-2-carboximidamide has a molecular weight of 160.6 . It is a powder at room temperature .Scientific Research Applications

Biomass Conversion and Biofuel Production

- Conversion of Sugars to 5-Hydroxymethylfurfural (HMF): A study by Zhao et al. (2007) describes the catalytic conversion of sugars to 5-hydroxymethylfurfural, a key intermediate for biofuels and chemicals from biomass. Metal halides in ionic liquid solvents were used, showcasing a high yield near 70% from glucose to HMF, highlighting the importance of this pathway in converting renewable biomass into valuable chemicals (Haibo Zhao et al., 2007).

Catalysis and Chemical Synthesis

- Palladium-Catalysed Heteroarylations: The work by Hai-yan Fu et al. (2012) demonstrated the use of furan derivatives in the palladium-catalysed direct arylation of heteroaromatics, offering a one-step access to biheteroaryls. This process utilized esters as blocking groups to prevent oligomer formation, leading to high yields of the desired products, showcasing the role of furan derivatives in facilitating efficient catalytic reactions (Hai-yan Fu et al., 2012).

Environmental and Green Chemistry

- Biomass-Derived Solvent Applications: 2-Methyltetrahydrofuran (2-MeTHF), derived from furfural or levulinic acid, is highlighted by Pace et al. (2012) as an environmentally friendly solvent for organic synthesis. Its properties like low miscibility with water and high stability make it suitable for various applications, including organometallics and biotransformations. This furanic compound's use represents a step towards greener and more sustainable chemical processes (Vittorio Pace et al., 2012).

Electrochemical Applications

- Electrocatalytic Hydrogenation of Furfurals: Research by Peter Nilges et al. (2013) explored the electrochemical conversion of furfural to methylfuran and 5-hydroxymethylfurfural to dimethylfuran. This process presents a method for storing electric energy in liquid organic fuels, showcasing an innovative approach to biofuel generation from biomass-derived compounds (Peter Nilges et al., 2013).

Safety And Hazards

The safety information for 5-Methylfuran-2-carboximidamide indicates that it is associated with several hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

Relevant Papers The relevant papers retrieved include studies on the synthesis, properties, and potential applications of 5-Methylfuran-2-carboximidamide . These papers provide valuable insights into the chemical characteristics and potential uses of this compound.

properties

IUPAC Name |

5-methylfuran-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRQNAJRDUVHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylfuran-2-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dioxol-5-yl-(3-methoxy-phenyl)-methanone](/img/structure/B1647924.png)